![molecular formula C17H15N3 B12513819 3-Methyl-1-phenyl-3a,9a-dihydro-1H-pyrazolo[3,4-b]quinoline CAS No. 805325-38-6](/img/structure/B12513819.png)
3-Methyl-1-phenyl-3a,9a-dihydro-1H-pyrazolo[3,4-b]quinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Methyl-1-phenyl-3a,9a-dihydro-1H-pyrazolo[3,4-b]quinoline is a heterocyclic compound that belongs to the pyrazoloquinoline family. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound consists of a pyrazole ring fused to a quinoline system, with a methyl group at the 3-position and a phenyl group at the 1-position.
Preparation Methods
The synthesis of 3-Methyl-1-phenyl-3a,9a-dihydro-1H-pyrazolo[3,4-b]quinoline can be achieved through various synthetic routes. One common method involves the Friedländer condensation of o-aminocarbonyl compounds with carbonyl systems containing an active α-methylene group . This reaction typically requires acidic or basic conditions and elevated temperatures to facilitate the formation of the pyrazoloquinoline ring system.
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and solvents can also play a crucial role in enhancing the efficiency of the synthesis process.
Chemical Reactions Analysis
3-Methyl-1-phenyl-3a,9a-dihydro-1H-pyrazolo[3,4-b]quinoline undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride.
For example, the compound can react with 6-methyl-4-oxo-4H-benzopyran-3-carboxaldehyde to yield 5-(2-hydroxy-5-methylbenzoyl)-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine . This reaction involves the formation of a new pyrazoloquinoline derivative through a condensation reaction.
Scientific Research Applications
In medicinal chemistry, it has shown promise as a potential anticancer agent due to its ability to inhibit cyclin-dependent kinase 2 (CDK2) activity . This inhibition can lead to the selective targeting of tumor cells and the induction of apoptosis.
In addition to its anticancer properties, 3-Methyl-1-phenyl-3a,9a-dihydro-1H-pyrazolo[3,4-b]quinoline has also been investigated for its antimicrobial and anti-inflammatory activities. Its unique structure allows it to interact with various biological targets, making it a versatile compound for drug development.
Mechanism of Action
The mechanism of action of 3-Methyl-1-phenyl-3a,9a-dihydro-1H-pyrazolo[3,4-b]quinoline involves its interaction with specific molecular targets and pathways. One of the primary targets is CDK2, a key regulator of the cell cycle. By inhibiting CDK2 activity, the compound can disrupt the progression of the cell cycle, leading to cell cycle arrest and apoptosis in cancer cells .
Additionally, the compound’s structure allows it to interact with other enzymes and receptors, contributing to its diverse biological activities. The exact molecular pathways involved in these interactions are still under investigation, but they are believed to involve the modulation of signaling pathways related to cell proliferation and survival.
Comparison with Similar Compounds
3-Methyl-1-phenyl-3a,9a-dihydro-1H-pyrazolo[3,4-b]quinoline can be compared to other similar compounds within the pyrazoloquinoline family. Some of these compounds include:
- 1H-Pyrazolo[3,4-b]pyridines
- Pyrazolo[3,4-d]pyrimidines
- Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidines
These compounds share a similar core structure but differ in their substituents and ring systems
Properties
CAS No. |
805325-38-6 |
|---|---|
Molecular Formula |
C17H15N3 |
Molecular Weight |
261.32 g/mol |
IUPAC Name |
3-methyl-1-phenyl-3a,9a-dihydropyrazolo[3,4-b]quinoline |
InChI |
InChI=1S/C17H15N3/c1-12-15-11-13-7-5-6-10-16(13)18-17(15)20(19-12)14-8-3-2-4-9-14/h2-11,15,17H,1H3 |
InChI Key |
PWADOWTYLCDWNJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C2C1C=C3C=CC=CC3=N2)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


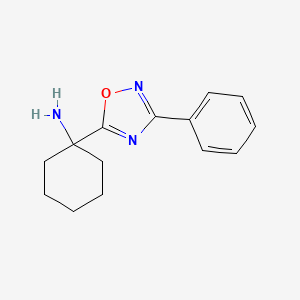
![N-(2-Methoxy-5-(piperidin-1-ylsulfonyl)phenyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide](/img/structure/B12513739.png)
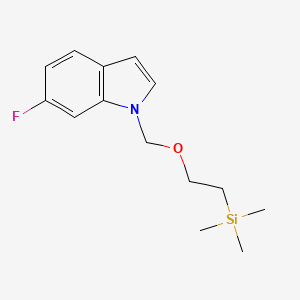
![5-[(4-Chlorophenyl)methylidene]-3-(pyridin-3-ylmethyl)-2-sulfanylideneimidazolidin-4-one](/img/structure/B12513745.png)
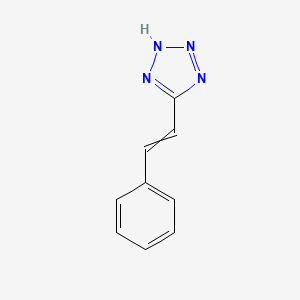
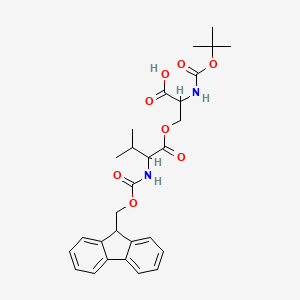
![3-[2-(Aminomethylideneamino)ethylthio]-6-(1-hydroxyethyl)-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid hydrate](/img/structure/B12513781.png)
![2,6-bis({1,1-diphenyl-tetrahydro-3H-pyrrolo[1,2-c][1,3]oxazol-3-yl})pyridine](/img/structure/B12513786.png)
![4-[(Diethylamino)methyl]-3-hydroxynaphthalene-2-carbaldehyde](/img/structure/B12513788.png)
![tert-butyl N-{octahydropyrano[3,4-c]pyrrol-3a-yl}carbamate](/img/structure/B12513791.png)

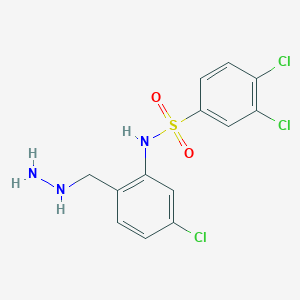
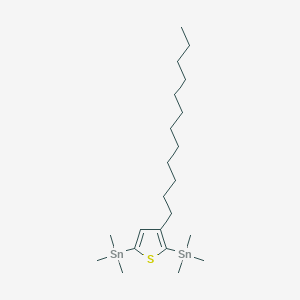
![3-[(2R)-2-Aminopropyl]-1H-indol-7-yl thiophene-2-sulfonate](/img/structure/B12513822.png)
